molecular formula C10H13BrN2 B11870512 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine

3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B11870512
M. Wt: 241.13 g/mol
InChI Key: CRVHSJMZBIUZQL-UHFFFAOYSA-N
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Description

3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step processes. One common method includes the bromination of 6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products

The major products formed from these reactions include substituted naphthyridines, naphthyridine oxides, and various coupled products depending on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the naphthyridine core play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
  • 6-Ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine
  • 1,6-Naphthyridine derivatives

Uniqueness

3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of both a bromine atom and an ethyl group on the naphthyridine core. This combination enhances its reactivity and potential biological activity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

3-bromo-6-ethyl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C10H13BrN2/c1-2-13-4-3-10-8(7-13)5-9(11)6-12-10/h5-6H,2-4,7H2,1H3

InChI Key

CRVHSJMZBIUZQL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=C(C=N2)Br

Origin of Product

United States

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